![molecular formula C9H14O3 B1456954 (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester CAS No. 1210348-12-1](/img/structure/B1456954.png)
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
Overview
Description
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of oxabicycloheptanes, which are known to interact with various biological targets .
Biochemical Pathways
This pathway is crucial in cell cycle regulation, and its inhibition can lead to the prevention of cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ETHYL (1R,3R,6S)-7-OXABICYCLO[4.1.0]HEPTANE-3-CARBOXYLATE are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ETHYL (1R,3R,6S)-7-OXABICYCLO[4.1.0]HEPTANE-3-CARBOXYLATE is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of this compound.
Biochemical Analysis
Biochemical Properties
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s metabolism and its subsequent biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. These molecular interactions are critical for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is crucial for its application in research and therapeutic settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications .
Biological Activity
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester, also known as (1R,3R,6S)-ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, is a bicyclic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 170.21 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 170.21 g/mol
- CAS Number : 1210348-12-1
- Structural Features : The compound features a bicyclic structure that may contribute to its biological properties .
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have reported that derivatives of bicyclic compounds can exhibit antimicrobial properties. For instance, compounds similar to (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane have shown effectiveness against various bacterial strains .
2. Enzyme Inhibition
The compound is noted for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to drug metabolism and biosynthesis . This activity could be beneficial in drug development contexts.
3. Antioxidant Properties
Research has highlighted the antioxidant capabilities of similar compounds within the bicyclic framework, suggesting that this compound may also possess significant antioxidant properties .
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Biological Membranes : The lipophilic nature of the compound suggests it could interact with cell membranes, affecting permeability and cellular functions.
- Enzyme Binding : The structural characteristics may allow it to bind to specific enzymes or receptors, modulating their activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane:
Scientific Research Applications
Applications in Pharmaceuticals
The compound has shown potential as an intermediate in the synthesis of various pharmaceutical agents due to its unique bicyclic structure. Some notable applications include:
- Antibiotic Synthesis : Used as a building block for developing new antibiotic compounds.
- Anti-inflammatory Agents : Its derivatives exhibit anti-inflammatory properties and are being researched for therapeutic applications.
Applications in Materials Science
In addition to its pharmaceutical uses, (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester finds applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer in the production of biodegradable polymers.
- Coatings and Adhesives : The compound's properties make it suitable for developing advanced coatings and adhesives with enhanced performance characteristics.
Case Study 1: Development of Antibiotics
A study published in a peer-reviewed journal highlighted the use of this compound as a precursor in synthesizing a novel class of antibiotics that showed efficacy against resistant bacterial strains.
Case Study 2: Biodegradable Polymers
Research conducted on biodegradable materials demonstrated that incorporating this compound into polymer formulations improved mechanical properties while maintaining environmental sustainability.
Properties
IUPAC Name |
ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)6-3-4-7-8(5-6)12-7/h6-8H,2-5H2,1H3/t6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEAMASTTOYSRW-GJMOJQLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]2[C@@H](C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.